molecular formula C7H11BO3 B11918109 (3-Isopropylfuran-2-yl)boronicacid

(3-Isopropylfuran-2-yl)boronicacid

Cat. No.: B11918109
M. Wt: 153.97 g/mol
InChI Key: NUOCRKGQYZWWRT-UHFFFAOYSA-N
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Description

(3-Isopropylfuran-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a furan ring substituted with an isopropyl group at the 3-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the reaction of 3-isopropylfuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .

Industrial Production Methods: Industrial production methods for boronic acids, including (3-Isopropylfuran-2-yl)boronic acid, often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow processes and the use of more efficient catalysts and reagents to improve yield and reduce costs .

Comparison with Similar Compounds

Uniqueness: (3-Isopropylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C7H11BO3

Molecular Weight

153.97 g/mol

IUPAC Name

(3-propan-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H11BO3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3

InChI Key

NUOCRKGQYZWWRT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C(C)C)(O)O

Origin of Product

United States

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